4-Chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]benzamide
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Overview
Description
4-Chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]benzamide typically involves multiple steps:
Formation of 4-fluorobenzenesulfonyl chloride: This is achieved by reacting 4-fluorobenzenesulfonic acid with thionyl chloride under reflux conditions.
Preparation of the intermediate: The intermediate compound, 2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethylamine, is synthesized by reacting 4-fluorobenzenesulfonyl chloride with 2-(furan-2-yl)ethylamine in the presence of a base such as triethylamine.
Final coupling reaction: The final step involves coupling the intermediate with 4-chlorobenzoyl chloride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]benzamide can undergo various types of chemical reactions:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones, while the benzamide core can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of substituted derivatives with different nucleophiles.
Oxidation: Formation of furanones and other oxidized products.
Reduction: Formation of amines and reduced benzamide derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
4-Chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins that are involved in various biochemical pathways.
Pathways Involved: The compound may inhibit or activate specific enzymes, leading to alterations in metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]benzamide
- 4-Chloro-N-[2-(4-bromobenzenesulfonyl)-2-(furan-2-YL)ethyl]benzamide
- 4-Chloro-N-[2-(4-methylbenzenesulfonyl)-2-(furan-2-YL)ethyl]benzamide
Uniqueness
4-Chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]benzamide is unique due to the presence of the fluorobenzenesulfonyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C19H15ClFNO4S |
---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
4-chloro-N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C19H15ClFNO4S/c20-14-5-3-13(4-6-14)19(23)22-12-18(17-2-1-11-26-17)27(24,25)16-9-7-15(21)8-10-16/h1-11,18H,12H2,(H,22,23) |
InChI Key |
BCJSJVPWBYBMNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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